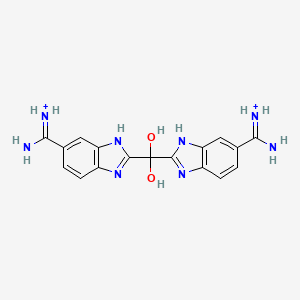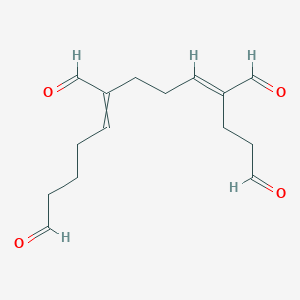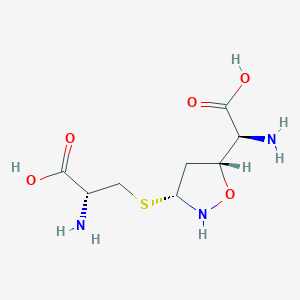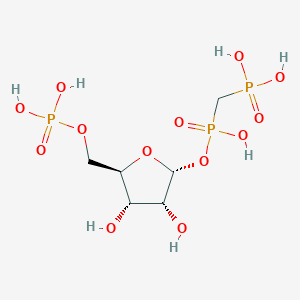
5-Phosphoribosyl-1-(beta-methylene) pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups . This compound plays a crucial role in various biochemical pathways, particularly in the synthesis of nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate typically involves the reaction of ribose-5-phosphate with ATP in the presence of ribose-phosphate diphosphokinase . This enzyme catalyzes the formation of the compound from ribose-5-phosphate and ATP, resulting in the production of this compound and AMP.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic synthesis route mentioned above is likely adapted for large-scale production, utilizing bioreactors to maintain optimal conditions for enzyme activity and substrate availability.
Análisis De Reacciones Químicas
Types of Reactions: 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate undergoes various biochemical reactions, including:
Substitution Reactions: It acts as a phosphoribosyl donor in reactions catalyzed by phosphoribosyltransferases.
Condensation Reactions: It participates in the biosynthesis of nucleotides, where it condenses with bases like adenine, guanine, and uracil to form AMP, GMP, and UMP, respectively.
Common Reagents and Conditions:
Reagents: Common reagents include ribose-5-phosphate, ATP, and specific phosphoribosyltransferases.
Conditions: These reactions typically occur under physiological conditions, with optimal pH and temperature maintained for enzyme activity.
Major Products: The major products formed from these reactions are nucleotides such as AMP, GMP, and UMP .
Aplicaciones Científicas De Investigación
5-Phosphoribosyl-1-(beta-methylene) pyrophosphate has several scientific research applications:
Chemistry: It is used in the study of nucleotide biosynthesis and enzyme kinetics.
Biology: It plays a role in the metabolic pathways of purine and pyrimidine nucleotides.
Mecanismo De Acción
The mechanism of action of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate involves its role as a phosphoribosyl donor in various biochemical reactions. It transfers the phosphoribosyl group to acceptor molecules, facilitating the synthesis of nucleotides . The molecular targets include enzymes such as phosphoribosyltransferases, which catalyze these transfer reactions .
Comparación Con Compuestos Similares
Phosphoribosyl pyrophosphate (PRPP): A closely related compound that also acts as a phosphoribosyl donor in nucleotide biosynthesis.
Ribose-5-phosphate: A precursor in the synthesis of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate.
Uniqueness: this compound is unique due to its specific role in the synthesis of nucleotides and its involvement in various biochemical pathways. Unlike other similar compounds, it has a beta-methylene group, which may influence its reactivity and interactions with enzymes .
Propiedades
Fórmula molecular |
C6H15O13P3 |
|---|---|
Peso molecular |
388.10 g/mol |
Nombre IUPAC |
[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C6H15O13P3/c7-4-3(1-17-22(14,15)16)18-6(5(4)8)19-21(12,13)2-20(9,10)11/h3-8H,1-2H2,(H,12,13)(H2,9,10,11)(H2,14,15,16)/t3-,4-,5-,6-/m1/s1 |
Clave InChI |
JFMKBQDEISBIPL-KVTDHHQDSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(CP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(O1)OP(=O)(CP(=O)(O)O)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




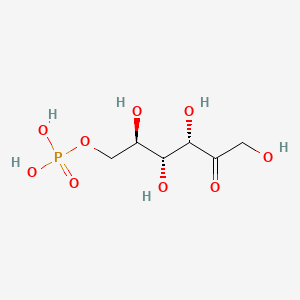
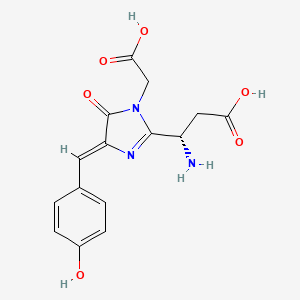
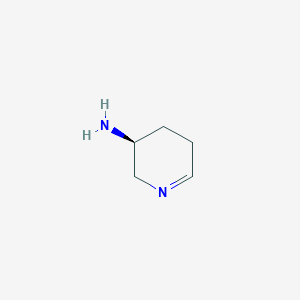
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
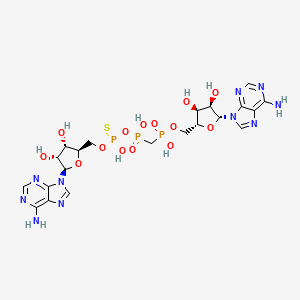
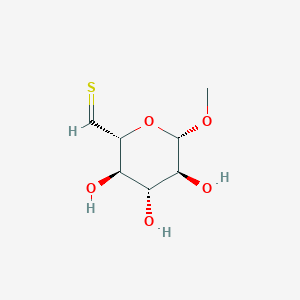
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
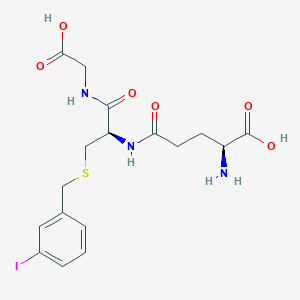
![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)
